
Formamidine, N,N-dimethyl-N'-m-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N,N-dimethyl-N’-m-tolyl-, also known as methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-, is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, where the hydrogen atoms on the nitrogen are replaced by methyl groups and a m-tolyl group. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-m-tolyl-, can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods: In industrial settings, the synthesis of formamidines often involves the reaction between aniline derivatives and ethyl orthoformate, catalyzed by organic or mineral acids. Other catalysts, such as sulfated zirconia and hexafluoroisopropanol, have also been employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Formamidine, N,N-dimethyl-N’-m-tolyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like permanganate.
Reduction: Hydrogenation of carbodiimides to formamidines using catalysts like Pd(OH)2/BaSO4 and Raney nickel.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Catalysts such as Pd(OH)2/BaSO4 and Raney nickel are used for hydrogenation.
Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction typically produces more stable amine derivatives .
Aplicaciones Científicas De Investigación
Formamidine, N,N-dimethyl-N’-m-tolyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for primary amines and as an auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including its use as a pesticide and antimalarial agent.
Medicine: Research has explored its potential in the synthesis of medicinal compounds, such as quinolone antibiotics and cancer chemotherapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of formamidine, N,N-dimethyl-N’-m-tolyl-, involves its interaction with molecular targets and pathways. In the context of its pesticidal activity, it is believed to act on amine regulatory mechanisms, affecting neurotransmitter levels and leading to hyperactivity in pests. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: This compound is similar in structure but has a different position of the methyl group on the phenyl ring.
N,N-Dimethylformamide: While structurally different, it shares some functional similarities in terms of its use as a reagent in organic synthesis.
Uniqueness: Formamidine, N,N-dimethyl-N’-m-tolyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2305-75-1 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(3-methylphenyl)methanimidamide |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3 |
Clave InChI |
NCXQXIRXTWIUDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


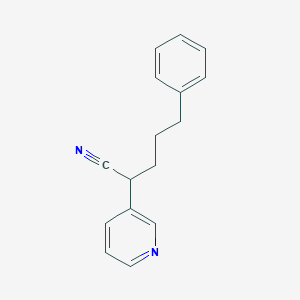
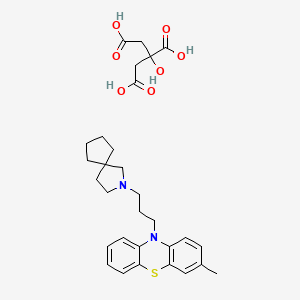

![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
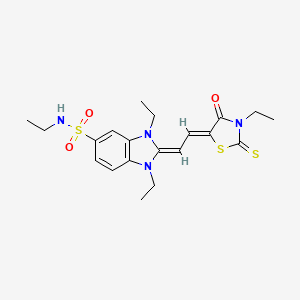
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
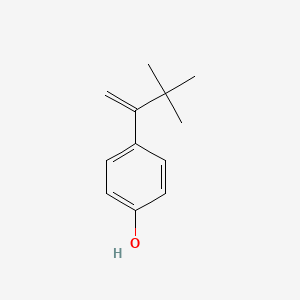
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
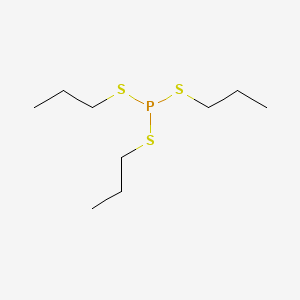
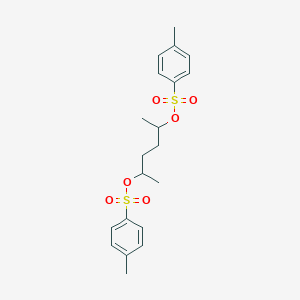
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
